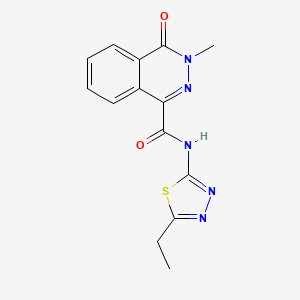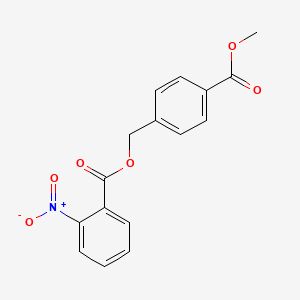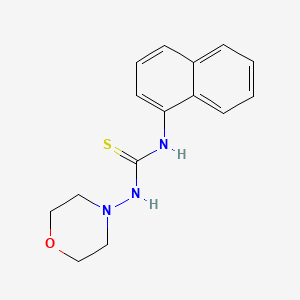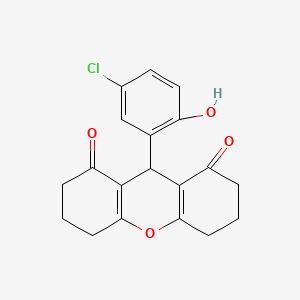
1-(3-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery. This compound is also known as FPBPP and belongs to the class of piperazine derivatives.
Scientific Research Applications
1-(3-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery. This compound has been shown to have significant activity against several targets such as serotonin receptors, dopamine receptors, and histamine receptors. It has also been studied for its potential as an anti-inflammatory agent, anti-tumor agent, and anti-anxiety agent.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine is not fully understood, but it is believed to act as a modulator of several neurotransmitter systems in the brain. This compound has been shown to have significant activity against several targets such as serotonin receptors, dopamine receptors, and histamine receptors. It has also been shown to inhibit the activity of certain enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).
Biochemical and Physiological Effects:
1-(3-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine has been shown to have several biochemical and physiological effects. This compound has been shown to increase the levels of certain neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been shown to have anti-inflammatory and anti-tumor effects. In addition, this compound has been shown to have anxiolytic and sedative effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine in lab experiments is its high potency and selectivity for certain targets such as serotonin receptors, dopamine receptors, and histamine receptors. However, one of the limitations of using this compound is its relatively high cost and limited availability.
Future Directions
There are several future directions for research on 1-(3-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine. One of the future directions is to study the potential of this compound as an anti-inflammatory and anti-tumor agent. Another future direction is to study the potential of this compound as an anti-anxiety and sedative agent. Additionally, further research is needed to understand the mechanism of action of this compound and its potential as a modulator of neurotransmitter systems in the brain. Finally, more studies are needed to optimize the synthesis method and improve the yield and purity of this compound.
Synthesis Methods
The synthesis of 1-(3-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction between 1-(3-fluorobenzyl)-4-chloropiperazine and 4-pyridinemethanol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at a temperature of around 80-100°C. The yield of this reaction is generally high, and the purity of the product can be improved by recrystallization.
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3/c18-17-3-1-2-16(12-17)14-21-10-8-20(9-11-21)13-15-4-6-19-7-5-15/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQMOTRLXXBFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorobenzyl)-4-(4-pyridylmethyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5778382.png)
![N-(2,3-dimethylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5778384.png)


![2-{[(4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5778402.png)


![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5778415.png)
![N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778425.png)


![N-[2-(4-morpholinyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5778447.png)
